

# Alixorexton: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Alixorexton** (developmental code name: ALKS 2680) is an investigational, orally bioavailable, selective orexin 2 receptor (OX2R) agonist under development by Alkermes for the treatment of narcolepsy and other sleep disorders.[1][2][3] By selectively targeting the OX2R, **Alixorexton** aims to mimic the effects of the endogenous neuropeptide orexin-A, a key regulator of wakefulness.[4][5] This document provides a comprehensive technical overview of the molecular structure, physicochemical and pharmacological properties, and the underlying mechanism of action of **Alixorexton**.

#### **Molecular Structure and Identification**

**Alixorexton** is a complex macrocyclic molecule. Its structural details and identifiers are summarized below.



| Identifier         | Value                                                                                                            | Source |
|--------------------|------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name         | N-[(15S,16R)-10-oxo-8,18-dioxa-11-azatetracyclo[17.2.2.02,7.011, 16]tricosa-2,4,6-trien-15-yl]methanesulfonamide | [1]    |
| Chemical Formula   | C21H30N2O5S                                                                                                      | [1]    |
| Molar Mass         | 422.54 g·mol−1                                                                                                   | [1]    |
| CAS Number         | 2648347-56-0                                                                                                     | [1]    |
| Developmental Code | ALKS 2680                                                                                                        | [6]    |

# **Physicochemical Properties**

Detailed experimental data on the physicochemical properties of **Alixorexton** are not publicly available. However, some properties have been computed and are presented below.

| Property                       | Value       | Source |
|--------------------------------|-------------|--------|
| Molecular Weight               | 422.5 g/mol | [1]    |
| XLogP3                         | 2.1         | [1]    |
| Hydrogen Bond Donors           | 1           | [7]    |
| Hydrogen Bond Acceptors        | 7           | [7]    |
| Rotatable Bonds                | 2           | [7]    |
| Topological Polar Surface Area | 93.3 Ų      | [1][7] |

# **Pharmacological Properties**

**Alixorexton** is a highly potent and selective agonist of the orexin 2 receptor (OX2R).[6][8] Its pharmacological profile is central to its therapeutic potential in treating disorders of hypersomnolence.



| Parameter           | Value                                      | Source |
|---------------------|--------------------------------------------|--------|
| Mechanism of Action | Selective Orexin 2 Receptor (OX2R) Agonist | [6][9] |
| Potency (EC50)      | <100 nM                                    | [8]    |
| Selectivity         | >5,000-fold for OX2R over<br>OX1R          |        |

# **Orexin 2 Receptor Signaling Pathway**

Activation of the orexin 2 receptor by an agonist like **Alixorexton** initiates a cascade of intracellular signaling events that ultimately lead to the promotion of wakefulness. The OX2R is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, primarily Gq/11 and Gi/o.



Click to download full resolution via product page

Orexin 2 Receptor Signaling Pathway

# **Experimental Protocols**



The characterization of **Alixorexton**'s pharmacological profile involves standard in vitro assays for G-protein coupled receptors. Below are detailed methodologies for two key experimental approaches.

### **Radioligand Competition Binding Assay**

This assay is employed to determine the binding affinity of **Alixorexton** for the orexin receptors.





Click to download full resolution via product page

Radioligand Competition Binding Assay Workflow

#### **Calcium Mobilization Functional Assay**

This assay measures the functional activity of **Alixorexton** as an agonist by detecting changes in intracellular calcium levels following receptor activation.



Click to download full resolution via product page



Calcium Mobilization Functional Assay Workflow

#### **Clinical Development Overview**

**Alixorexton** is currently in Phase 2 clinical trials for narcolepsy type 1 (NT1), narcolepsy type 2 (NT2), and idiopathic hypersomnia (IH).[3][10][11] The "Vibrance" series of studies are designed to evaluate the efficacy and safety of once-daily oral **Alixorexton** in these patient populations.

# **Vibrance-1 Study (Narcolepsy Type 1)**

- Design: Randomized, double-blind, placebo-controlled, dose-ranging study.[3]
- Participants: Patients with NT1.[3]
- Primary Endpoint: Change from baseline in the Maintenance of Wakefulness Test (MWT).[3]
- Secondary Endpoints: Change from baseline in the Epworth Sleepiness Scale (ESS) and weekly cataplexy rate.[3]
- Key Findings: **Alixorexton** demonstrated statistically significant and clinically meaningful improvements in wakefulness and reductions in sleepiness across all doses.[11][12]

#### **Vibrance-2 Study (Narcolepsy Type 2)**

- Design: Randomized, double-blind, placebo-controlled, dose-ranging study.[10]
- Participants: Patients with NT2.[10]
- Primary Endpoints: Change from baseline in MWT and ESS.
- Key Findings: Alixorexton met the dual primary endpoints, showing significant improvements in wakefulness and reduced daytime sleepiness.[11]

#### Conclusion

**Alixorexton** is a promising, highly selective OX2R agonist with a molecular structure optimized for oral bioavailability and central nervous system activity. Preclinical data demonstrate its high potency and selectivity, and Phase 2 clinical trials have shown clinically meaningful efficacy in



improving wakefulness and reducing excessive daytime sleepiness in patients with narcolepsy. Further clinical development will continue to elucidate the full therapeutic potential of **Alixorexton** in the management of sleep-wake disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Alixorexton | C21H30N2O5S | CID 156417714 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alixorexton Wikipedia [en.wikipedia.org]
- 3. wakeupnarcolepsy.org [wakeupnarcolepsy.org]
- 4. drughunter.com [drughunter.com]
- 5. ChemAIRS accelerates the Discovery of Synthetic Routes for ALKS 2680 developed by Alkermes — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alixorexton | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Alixorexton (ALKS2680) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 9. Alixorexton Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 10. prnewswire.co.uk [prnewswire.co.uk]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Alkermes Presents Detailed Positive Results from Vibrance-1 Phase 2 Study of Alixorexton in Patients with Narcolepsy Type 1 at World Sleep Congress 2025 | Morningstar [morningstar.com]
- To cite this document: BenchChem. [Alixorexton: A Technical Guide to its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607043#molecular-structure-and-properties-of-alixorexton]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com